2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S/c18-11-4-1-5-12(19)15(11)16(21)20-10-17(22,13-6-2-8-23-13)14-7-3-9-24-14/h1-9,22H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPUSVUVPWINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzoyl chloride, furan-2-ylmethanol, and thiophene-2-carbaldehyde. The synthetic route may involve the following steps:
Formation of the Benzamide Core: Reacting 2-chloro-6-fluorobenzoyl chloride with an amine derivative to form the benzamide core.
Introduction of Furan and Thiophene Rings: Using coupling reactions to attach the furan and thiophene rings to the benzamide core.
Hydroxylation: Introducing the hydroxyl group through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chloro or fluoro groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent. Research indicates that derivatives with similar structures exhibit significant antiviral activity against various viruses, including Dengue virus (DENV) and others. For instance, modifications at the C-2 and N-3 positions of related compounds have shown enhanced reverse transcriptase inhibitory activity, suggesting that structural variations can lead to improved efficacy against viral infections .
| Compound | Virus Targeted | EC50 (μM) |
|---|---|---|
| Compound A | DENV | 0.96 |
| Compound B | TMV | 30.57 |
| 2-Chloro-6-Fluoro-N-(...) | TBD | TBD |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in the context of NLRP3 inflammasome inhibition. Dysregulation of the NLRP3 inflammasome is linked to numerous inflammatory diseases. Studies have shown that compounds with similar structures can inhibit IL-1β release in activated macrophages, indicating potential therapeutic benefits for inflammatory conditions .
Drug Development
The unique structural features of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide make it a candidate for further drug development. Its ability to interact with specific biological targets suggests that it can be optimized for enhanced pharmacological properties. The exploration of structure-activity relationships (SAR) has been pivotal in identifying promising analogs that retain or enhance biological activity while improving solubility and bioavailability .
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to 2-chloro-6-fluoro-N-(...) which serve as benchmarks for its potential applications:
- Antiviral Efficacy : A study evaluated the antiviral properties of a series of substituted benzamides, noting that compounds with furan and thiophene substitutions exhibited superior activity compared to standard antiviral agents like ribavirin .
- Inflammation Models : In murine models of inflammation, derivatives were shown to significantly reduce cytokine levels, supporting their development as anti-inflammatory therapeutics .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds indicated favorable absorption and distribution profiles, suggesting that modifications to enhance these properties could be beneficial for clinical applications .
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues in Patent Literature
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Patent EP 3 532 474 B1):
Teriflunomide Derivatives
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a):
- Key Modifications: Incorporates a cyano-hydroxybutenamido group and isopropoxy substituent.
- Biological Relevance: Tested for immunomodulatory activity, highlighting the role of electron-withdrawing groups (e.g., cyano) in modulating enzyme inhibition .
- Comparison : The target compound’s thiophene and furan groups may offer distinct π-π stacking interactions absent in this derivative.
Thiophene-Containing Pharmaceuticals
Thiophene Fentanyl Hydrochloride :
- Structural Overlap : Shares a thiophene moiety but is a fentanyl analog with opioid receptor activity.
- Toxicity Considerations: Limited toxicological data on thiophene derivatives, contrasting with the target compound’s hydroxy group, which may reduce unintended receptor binding .
Benzothiazole Acetamide Derivatives (EP 3 348 550A1)**
Examples:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Key Differences : Benzothiazole core vs. benzamide; trifluoromethyl and methoxy substituents.
- Functional Impact : Benzothiazoles are associated with kinase inhibition, whereas the target compound’s furan-thiophene side chain may favor GPCR or cytochrome P450 interactions .
Thiazole Carboxamide Kinase Inhibitors
BMS-354825 (Dasatinib) :
- Structural Parallels : Contains a thiazole-carboxamide scaffold but with methylpyrimidinyl and hydroxyethyl piperazine groups.
- Biological Activity : Potent Src/Abl kinase inhibition; the target compound’s thiophene and furan groups may alter selectivity toward other kinase families .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may face challenges due to steric hindrance from the bulky furan-thiophene side chain, contrasting with the high-yield trifluoropropyl derivative .
- Pharmacological Potential: Thiophene and furan groups in the target compound could enhance metabolic stability compared to purely aliphatic side chains (e.g., BMS-354825’s piperazine) .
- Safety Profile : Unlike Thiophene Fentanyl, the hydroxy group in the target compound may mitigate toxicity risks, though empirical data is needed .
Biological Activity
The compound 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a chloro group, a fluoro group, and a benzamide structure, along with furan and thiophene rings. This unique combination suggests diverse biological activities, particularly in the context of anti-tubercular and anticancer properties.
- Molecular Formula : CHClFNOS
- Molecular Weight : 365.8 g/mol
- CAS Number : 2034263-36-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Furan and Thiophene Rings : Utilizing specific reagents like potassium permanganate for oxidation.
- Benzamide Formation : Coupling the furan and thiophene derivatives with appropriate amines under controlled conditions.
- Optimization : Adjusting reaction conditions to maximize yield and purity.
Antitubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent . Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC) ranging from 1.35 to 2.18 μM. This suggests strong efficacy, warranting further investigation into its mechanisms of action.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer properties . Compounds with similar structural features have demonstrated promising results in various in vitro assays, suggesting that it could interact with biological targets involved in cancer pathways. The specific mechanisms remain to be fully elucidated, but initial findings are encouraging.
Anti-inflammatory Effects
There is also evidence to suggest potential anti-inflammatory effects , which are common among compounds containing furan and thiophene moieties. This activity is critical for therapeutic applications in diseases characterized by inflammation.
The precise mechanism of action for 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is still under investigation. However, it is hypothesized that the compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways related to disease processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one | Contains furan ring | Lacks thiophene substituent |
| 3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one | Contains thiophene ring | Lacks furan substituent |
| 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | Contains chloro and fluoro groups | Different functional groups compared to benzamide structure |
The uniqueness of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide lies in its combination of furan and thiophene rings along with halogen atoms, which likely confer distinct chemical reactivity and biological properties compared to these similar compounds .
Q & A
Q. How can the molecular structure of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide be confirmed experimentally?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Use - and -NMR to identify proton environments and carbon frameworks, focusing on aromatic signals from the benzamide (6.8–7.5 ppm) and heterocyclic substituents (furan: ~7.4 ppm; thiophene: ~6.9 ppm) .
- X-Ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent system (e.g., THF/ethanol) and analyze bond angles/geometry. Compare results with similar benzimidazole derivatives (e.g., C–Cl and C–F bond lengths ≈ 1.73 Å and 1.34 Å, respectively) .
Q. What are the key challenges in synthesizing this compound, and how can they be addressed?
Methodological Answer: Synthesis challenges include:
- Steric Hindrance : The bulky 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl group may reduce coupling efficiency during amide bond formation. Optimize using activating agents like HATU or DCC in anhydrous DMF at 0–5°C .
- Hydroxy Group Stability : Protect the hydroxyl group with TBSCl during synthesis to prevent undesired side reactions, followed by deprotection with TBAF .
Intermediate Questions
Q. How can researchers optimize reaction conditions to improve yield during the final coupling step?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amide coupling. DMF typically provides higher yields (~65%) due to better solubility of intermediates .
- Catalyst Selection : Use Pd(PPh) for Suzuki-Miyaura couplings (if applicable) with aryl boronic acids. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Temperature Control : Maintain reactions at 50–60°C to balance kinetics and side-product formation .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient eluent (hexane → ethyl acetate) to separate the target compound (Rf ≈ 0.3–0.4) from unreacted starting materials .
- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to 4°C for crystal formation, achieving >95% purity .
Advanced Questions
Q. How can computational methods reconcile discrepancies between predicted and observed biological activity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS. Compare binding free energies (ΔG) of the compound with analogs (e.g., thiazole vs. furan derivatives) to explain activity variations .
- QSAR Analysis : Build a quantitative structure-activity relationship model using descriptors like logP, polar surface area, and H-bond acceptors. Validate with experimental IC data from enzyme inhibition assays .
Q. What strategies can resolve contradictory data in regioselectivity during electrophilic substitution reactions?
Methodological Answer:
- Isotopic Labeling : Use -NMR to track fluorination patterns under different conditions (e.g., HFIP vs. TFA as solvents). Compare with DFT calculations (B3LYP/6-31G*) to identify kinetic vs. thermodynamic control .
- Competitive Experiments : React the compound with equimolar electrophiles (e.g., NO) and analyze product ratios via LC-MS to determine directing effects of substituents .
Q. How can researchers elucidate the mechanism of action in antimicrobial assays?
Methodological Answer:
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes (e.g., E. coli). Compare with control compounds lacking the thiophene moiety .
- Proteomics : Perform LC-MS/MS on treated bacterial lysates to identify upregulated/downregulated proteins (e.g., cell wall synthesis enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
